molecular formula C8H11NO2 B1466339 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol CAS No. 1489965-36-7

2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol

Cat. No.: B1466339
CAS No.: 1489965-36-7
M. Wt: 153.18 g/mol
InChI Key: PTDGRQFEAOEPGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c10-8(11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropanation and Stereoselectivity : Research demonstrates the diastereo- and enantioselective cyclopropanation reactions involving chromium Fischer carbene complexes with alkenyl oxazolines, showcasing the utility of the oxazolinyl group in achieving high diastereoselectivity and facilitating the synthesis of monoprotected diols with significant stereocontrol. This process underscores the versatility of oxazoline derivatives in synthetic organic chemistry, enabling the preparation of compounds with complex stereochemistry (Barluenga et al., 2001).

  • 1,3-Dipolar Cycloaddition : The 1,3-dipolar cycloaddition of stable ninhydrin-derived azomethine ylides to cyclopropenes has been established as a regio- and stereoselective method, leading to the efficient synthesis of spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives. This method highlights the reactivity of cyclopropenes and provides a strategic approach to synthesizing polycyclic compounds incorporating cyclopropane fragments, which could have implications for the development of biologically active molecules (Filatov et al., 2019).

  • Heterocyclic Synthesis : Methyl 3-cyclopropyl-3-oxopropanoate reactions have led to the synthesis of various heterocycles with a cyclopropyl substituent, demonstrating the compound's utility in constructing diverse heterocyclic frameworks. This research contributes to the field of heterocyclic chemistry by providing new routes to compounds that could have pharmaceutical or material science applications (Pokhodylo et al., 2010).

  • Three-Component Oxazole Synthesis : A novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones showcases an innovative approach to constructing oxazole derivatives. This research provides insights into the synthesis of oxazoles, which are important scaffolds in many biologically active compounds, through an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006).

  • Microbial Hydroxylation : The microbial hydroxylation of unsaturated, cyclic carboxylic acids protected as benzoxazoles has been explored, yielding chiral allylic alcohols with enantiomeric excesses higher than 99%. This research demonstrates the potential of microbial catalysis in stereoselective synthesis, providing an environmentally friendly alternative to traditional chemical processes (Raadt et al., 2001).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-4-3-7-5-8(9-11-7)6-1-2-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDGRQFEAOEPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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